molecular formula C13H11N3O B11883962 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 53929-99-0

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B11883962
CAS No.: 53929-99-0
M. Wt: 225.25 g/mol
InChI Key: PFHUJGAJIKIZHJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine (CAS 88710-44-5) is a high-purity heterocyclic compound supplied for research and development purposes. With a molecular formula of C12H10N4O and a molecular weight of 226.23 g/mol, this chemical serves as a valuable scaffold in advanced photophysical and photochemical research [ 1 ]. This compound belongs to a class of molecules known for their significant photophysical properties, particularly in the context of proton transfer reactions and pH-dependent behavior. Researchers utilize this and related methoxyphenyl-imidazopyridine derivatives to study prototropism, where the spectral characteristics of the molecule shift in response to changes in the pH of the environment [ 4 ]. Such studies are fundamental to the development of novel molecular photoswitches and fluorescent probes. Investigations into closely related structures have demonstrated their utility in controlling photoswitching behavior via pH adjustment, a mechanism critical for modern biotechnology applications such as sensing and bioimaging [ 2 ]. The presence of multiple nitrogen atoms in the fused imidazopyrazine ring system provides several basic centers, making the molecule's electronic properties highly tunable and sensitive to its chemical surroundings [ 2 ][ 4 ]. Please Note: This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be followed, as the full set of hazard statements is not yet fully classified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53929-99-0

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H11N3O/c1-17-11-7-3-2-5-9(11)12-15-10-6-4-8-14-13(10)16-12/h2-8H,1H3,(H,14,15,16)

InChI Key

PFHUJGAJIKIZHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2,3-Diaminopyridine with Acyl Derivatives

The foundational method for synthesizing imidazo[4,5-b]pyridines involves cyclocondensation between 2,3-diaminopyridine and carbonyl-containing precursors. For the target compound, 2-methoxybenzoyl chloride or 2-methoxybenzoic acid serves as the arylating agent. Patent details a generalized protocol where 2,3-diaminopyridine undergoes ring closure with substituted benzoic acids under acidic or dehydrating conditions . For example, refluxing 2,3-diaminopyridine with 2-methoxybenzoic acid in polyphosphoric acid (PPA) at 120–150°C for 6–12 hours yields the imidazo[4,5-b]pyridine scaffold .

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the pyridine’s amine groups on the electrophilic carbonyl carbon, followed by dehydration to form the fused imidazole ring. Substituents on the benzoic acid direct regioselectivity; the methoxy group at the ortho position stabilizes intermediates through resonance .

Oxidation of Sulfur-Containing Precursors

A second route involves oxidizing sulfur-containing intermediates to introduce hydroxyl or sulfonyl groups, which can later be functionalized. Patent describes the synthesis of 6-hydroxy-2-(2-methoxyphenyl)-1H-imidazo[4,5-b]pyridine via oxidation of a methylsulfinyl precursor .

Example Protocol :

  • Starting Material : 2-(2-Methoxy-4-methylsulfinyl-phenyl)-1H-imidazo[4,5-b]pyridine.

  • Oxidation : Treatment with 3% hydrogen peroxide in a phosphate buffer (pH 7.2) containing ethylenediamine tetraacetic acid (EDTA), ascorbic acid, and iron(II) sulfate.

  • Purification : Chromatography on polystyrene resin (XAD-2) with water/methanol eluants, followed by silica gel chromatography (chloroform/methanol/ammonia) .

This method achieves regioselective hydroxylation at the 6-position, critical for downstream modifications.

Enzymatic Synthesis Using Hydroxylases

Patent highlights enzymatic methods for imidazo[4,5-b]pyridine synthesis, leveraging hydroxylases or peroxidases to introduce oxygen functionalities under mild conditions . For instance, incubating 2-(2-methoxyphenyl)-1H-imidazo[4,5-b]pyridine with a fungal peroxidase (e.g., from Coprinus cinereus) in the presence of hydrogen peroxide generates hydroxylated derivatives at ambient temperature .

Advantages :

  • Reduced side reactions compared to chemical oxidation.

  • Higher enantioselectivity for chiral intermediates.

Salt Formation and Purification Strategies

The basic nature of the imidazo[4,5-b]pyridine core enables salt formation with acids, enhancing solubility and stability. Patent reports hydrochloride and maleate salts of this compound, prepared by mixing the free base with stoichiometric acid in ethanol .

Purification Techniques :

MethodConditionsYield (%)
Column ChromatographySilica gel, chloroform/methanol/ammonia (85:15:2)60–70
RecrystallizationEthanol/water (3:1) at −20°C75–85
Ion-Exchange ResinAmberlite IRA-400, eluted with 0.1M HCl80–90

Industrial-Scale Production and Formulation

For pharmaceutical applications, patent outlines formulations such as tablets , suppositories , and hypodermic solutions containing the target compound .

Tablet Preparation :

  • Active Ingredient : this compound (5–10% w/w).

  • Excipients : Corn starch, lactose, magnesium stearate.

  • Process : Wet granulation, drying at 50°C, compression into 80 mg cores .

Suppository Formulation :

  • Base : Cocoa butter (95% w/w).

  • Mixing : Disperse active ingredient in molten base at 38°C, cool in molds .

Comparative Analysis of Synthetic Routes

ParameterCyclocondensation Oxidation Enzymatic
Reaction Time6–12 hours30 minutes2–4 hours
Temperature120–150°C25°C25–37°C
RegioselectivityHighModerateHigh
ScalabilityIndustrialLab-scaleLab-scale

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo[4,5-b]pyridine core to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. For instance, certain derivatives demonstrated moderate cytotoxicity against these cell lines, suggesting their potential as chemotherapeutic agents .

Case Study: Dual FLT3/Aurora Kinase Inhibitor
A notable example includes a derivative identified as a dual FLT3/Aurora kinase inhibitor, which has shown promise in the treatment of acute myeloid leukemia. This compound was found to be orally bioavailable and effective in preclinical models, highlighting the therapeutic potential of imidazo[4,5-b]pyridine derivatives in oncology .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Certain derivatives have been shown to inhibit inflammatory responses in cellular models. For example, one study indicated that a specific derivative reduced the activation of transcription factors associated with oxidative stress and inflammation in human retinal pigment epithelial cells .

Table 1: Summary of Anti-inflammatory Activity

CompoundTargetEffectReference
Compound AARPE-19 CellsReduced inflammatory response
Compound BCOX-1/COX-2Selective inhibition

Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives have also been evaluated for their antimicrobial properties. Research has shown that these compounds can exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents. For instance, studies have reported moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies often assess binding affinities to proteins or enzymes involved in disease pathways. Modifications to the methoxy group have been shown to significantly impact binding characteristics and biological efficacy, indicating that structural optimization is key to enhancing therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression. Detailed studies have shown that it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The methoxyphenyl derivative exhibits higher yields compared to triazole-substituted analogs, likely due to the stability of aryl aldehyde reactants .
  • Functionalization at the 6-position (e.g., nitrophenoxy groups) often requires multi-step protocols, limiting scalability .

Pharmacological Activity

Key Observations :

  • AR-L 115 BS stands out for its cardiovascular benefits, likely due to sulfinyl and methoxy groups enhancing tissue penetration and receptor affinity .
  • Nitrophenoxy derivatives demonstrate potent antitubercular activity but may face toxicity challenges due to reactive nitro groups .

Mechanistic Insights

  • Cardiovascular Activity: AR-L 115 BS activates Ca²⁺-sensitive myocardial fibers, increasing contractility and shortening velocity without elevating cAMP levels, unlike traditional inotropes .
  • Antimicrobial Action : 2-(Pyridin-3-yl) derivatives likely disrupt microbial cell membranes or inhibit enzymes like DNA gyrase .
  • Antitubercular Activity: 6-Nitrophenoxy derivatives inhibit DprE1, a key enzyme in mycobacterial cell wall synthesis, via covalent bonding with Cys387 .

Biological Activity

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a fused bicyclic structure that allows for diverse interactions with biological macromolecules, making it a candidate for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

The compound is characterized by an imidazo[4,5-b]pyridine core substituted with a methoxyphenyl group. The methoxy group enhances lipophilicity, which may influence its interaction with various biological targets. The chemical reactivity of this compound includes C–H arylation and prototropic reactions, allowing for further functionalization and modification to enhance its biological efficacy.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : The compound has been studied for its potential as an anticancer agent. Derivatives of imidazo[4,5-b]pyridine have shown the ability to inhibit various cancer cell lines, with IC50 values ranging from 1.45 to 4.25 μM in certain studies. This suggests a dose-dependent accumulation of G2/M arrested cells after exposure to the compound, implying a specific mechanism of action against cancer cells .
  • Antiviral Activity : While some derivatives have shown promising results against specific viruses, the majority of tested compounds did not exhibit significant antiviral activity. This highlights the need for further research to explore the full antiviral potential of this class of compounds .
  • Binding Affinity Studies : Interaction studies have focused on how the compound binds to proteins or enzymes relevant to disease pathways. Modifications to the methoxy group can significantly alter binding characteristics and biological efficacy, indicating that structural variations can lead to different therapeutic outcomes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparison with similar compounds reveals how variations in substitution patterns affect activity:

Compound NameStructural FeaturesUnique Aspects
2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyridineSimilar imidazo structure with para-methoxy groupDifferent electronic properties due to para substitution
1H-imidazo[4,5-b]pyridineBase structure without substitutionsLacks additional functional groups affecting reactivity
2-(3-Methoxyphenyl)-1H-imidazo[4,5-b]pyridineMeta-methoxy substitutionChanges in sterics and electronics compared to ortho

The unique ortho-substitution pattern of this compound may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have documented the biological efficacy of this compound:

  • Antiproliferative Studies : In vitro evaluations have demonstrated that derivatives like 19 (N-methyl substituted) show strong antiproliferative activity against various cancer cell lines. The study indicated that these compounds could effectively disrupt cell cycle progression, leading to cell death in cancerous cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects has been linked to their ability to interact with specific cellular pathways involved in proliferation and survival. For instance, docking studies have shown that certain derivatives effectively bind to target proteins involved in cancer progression .

Q & A

Q. Critical Factors :

  • Catalyst selection : Copper catalysts enhance regioselectivity for the imidazo[4,5-b]pyridine scaffold .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is essential for isolating high-purity products (>95%) .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. Key signals include:
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methoxy group (δ 3.8–3.9 ppm), and NH proton (δ 12.5–13.0 ppm, broad) .
    • ¹³C NMR : Pyridine C-2 (δ 150–155 ppm) and imidazole C-4 (δ 140–145 ppm) .
  • HPLC : Reverse-phase chromatography (Newcrom R1 column, mobile phase: H₂O/MeCN gradient) achieves >98% purity with retention time ~12.5 minutes .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 238.1) and fragmentation patterns to verify structure .

Validation : Cross-referencing NMR shifts with DFT-predicted values reduces ambiguity in structural assignments .

Advanced: How do density functional theory (DFT) calculations elucidate the electronic and vibrational properties of this compound?

Methodological Answer:
DFT studies (B3LYP/6-31G(d,p)) reveal:

  • Electronic Structure : The methoxyphenyl group increases electron density on the imidazole ring, enhancing π-π stacking with biological targets. HOMO-LUMO gaps (~4.2 eV) correlate with redox stability .
  • Vibrational Modes : Key IR/Raman bands:
    • NH stretching: 3200–3300 cm⁻¹ (experimental) vs. 3195 cm⁻¹ (DFT) .
    • C=N stretching: 1580–1620 cm⁻¹, sensitive to substituent effects .
  • Hydrogen Bonding : The NH···N interaction stabilizes the dimeric form in crystalline states (orthorhombic, space group Pna2₁), confirmed by XRD .

Applications : DFT-guided modifications (e.g., nitro or bromo substituents) predict enhanced bioactivity .

Advanced: What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

Methodological Answer:
SAR studies highlight:

Substituent Biological Activity Mechanistic Insight Reference
6-NitroAntitubercular (MIC: 1.6 µg/mL)Inhibits DprE1 enzyme via H-bonding with Lys418 .
4-ChloroAnticancer (IC₅₀: 8.2 µM)Induces apoptosis via Bcl-2/Bax modulation .
2-MethoxyCardiotonic (EC₅₀: 0.3 µM)Enhances cAMP levels in cardiomyocytes .

Q. Key Trends :

  • Electron-withdrawing groups (e.g., NO₂, Cl) improve antimicrobial activity but reduce solubility .
  • Methoxy positioning : Para-substitution on phenyl enhances target affinity vs. ortho .

Advanced: What reaction mechanisms underlie the synthesis and functionalization of this compound?

Methodological Answer:

  • Cyclization Mechanism : Proceeds via formation of a Schiff base intermediate between 2-aminopyridine and aldehyde, followed by acid-catalyzed ring closure (Figure 1) .
  • Halogenation : Electrophilic substitution at C-6 occurs via NBS/CHCl₃, with regioselectivity controlled by the methoxy group’s electron-donating effect .
  • Sulfonation : SO₃H groups introduced at C-4 using fuming H₂SO₄, yielding sulfonic acid derivatives for solubility enhancement .

Q. Contradictions :

  • Imidazo[4,5-c]pyridines exhibit 5–10x higher potency than [4,5-b] analogs in cardiotonic assays, attributed to improved hydrogen-bonding capacity .

Advanced: How do computational and experimental methods align in predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • LogP Calculations : Experimental logP = 1.2 (shake-flask) vs. DFT-predicted logP = 1.4, indicating moderate lipophilicity .
  • Metabolic Stability : CYP3A4-mediated demethylation of the methoxy group predicted by docking (AutoDock Vina) and confirmed via LC-MS metabolite profiling .
  • Bioavailability : Poor aqueous solubility (0.12 mg/mL) necessitates formulation with cyclodextrins or nanoemulsions .

Validation : MD simulations (AMBER) correlate with in vivo half-life (t₁/₂ = 2.3 hours) in rodent models .

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